molecular formula C9H10N4O3 B3747453 ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B3747453
M. Wt: 222.20 g/mol
InChI Key: PEQACSHZSAIETD-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolotriazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which is then reacted with formamide to yield the desired pyrazolotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydropyrazolotriazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolotriazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-3-16-9(15)7-8(14)13-6(10-11-7)4-5(2)12-13/h4,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQACSHZSAIETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(NN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 4
ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 5
ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 6
ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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